

Comparative Efficacy of the LSD1 Inhibitor GSK2879552 Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: *Lsd1-IN-39*

Cat. No.: *B15586180*

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A comprehensive analysis of the anti-tumor effects of the potent and selective LSD1 inhibitor, GSK2879552, revealing differential sensitivities and cellular responses in various cancer contexts. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data, detailed methodologies, and pathway visualizations.

Initial searches for "**Lsd1-IN-39**" did not yield publicly available information. Therefore, this guide focuses on a well-characterized and clinically evaluated LSD1 inhibitor, GSK2879552, as a representative compound for comparing the effects of LSD1 inhibition in different cancer cell lines.

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a critical role in tumorigenesis by regulating gene expression through the demethylation of histone and non-histone proteins. Its overexpression in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), has made it an attractive target for therapeutic intervention. GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1 that has been extensively evaluated in preclinical and clinical studies. This guide summarizes the comparative effects of GSK2879552 on cancer cell proliferation, differentiation, and apoptosis, providing a valuable resource for the cancer research community.

Quantitative Analysis of GSK2879552 Activity

The anti-proliferative activity of GSK2879552 has been assessed across a wide range of cancer cell lines, with notable potency in AML and a subset of SCLC cell lines. The tables

below summarize the half-maximal effective concentrations (EC₅₀) for cell growth inhibition and the effects on cellular differentiation and apoptosis.

Table 1: Anti-proliferative Activity of GSK2879552 in AML Cell Lines

Cell Line	AML Subtype	EC ₅₀ (nM) for Cell Growth Inhibition (10-day assay)
Average of 20 AML cell lines	Various	137 ± 30
MOLM-13	M5	Data not specified in this format
THP-1	M5	Data not specified in this format
OCI-AML3	M4	Data not specified in this format

Data compiled from Smitheman et al., Haematologica, 2019.

Table 2: Anti-proliferative Activity of GSK2879552 in SCLC Cell Lines

Cell Line	Growth Inhibition Response	IC ₅₀ (nM)
NCI-H1417	Sensitive	24
Subset of 165 cell lines	AML and SCLC lines showed sensitivity	Not specified

Data from Mohammad et al., Cancer Cell, 2015 and other sources.

Table 3: Effects of GSK2879552 on Differentiation and Apoptosis in AML Cell Lines

Cell Line	Effect on Differentiation (CD11b/CD86 expression)	Apoptosis Induction (Caspase 3/7 activation)
MOLM-13	Increased CD11b and CD86 expression	No significant induction with GSK2879552 alone. Synergistic induction with ATRA.
THP-1	Increased CD11b and CD86 expression	No significant induction with GSK2879552 alone.
OCI-AML3	Increased CD11b and CD86 expression	No significant induction with GSK2879552 alone. Synergistic induction with ATRA.
MV4-11	Increased CD86 expression (EC ₅₀ = 54 nM for mRNA induction)	Data not available

Data compiled from Smitheman et al., Haematologica, 2019 and other sources.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of GSK2879552 involves the inhibition of LSD1's demethylase activity, leading to alterations in gene expression that promote differentiation and inhibit proliferation.

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